Beta-L-Ribulofuranose

Enzymology Kinetic characterization Substrate specificity

Beta-L-Ribulofuranose (CAS 130271-85-1) is the furanose cyclic form of L-ribulose, a rare L-configuration ketopentose sugar (C5H10O5) that serves as a critical chiral building block for synthesizing L-nucleoside analogs with antiviral and anticancer therapeutic potential. Its L-stereochemistry is a prerequisite for accessing the L-nucleoside pharmacophore class, which includes clinically approved agents like lamivudine, telbivudine, and emtricitabine.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 130271-85-1
Cat. No. B12697838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-L-Ribulofuranose
CAS130271-85-1
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)(CO)O)O)O
InChIInChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5-/m0/s1
InChIKeyLQXVFWRQNMEDEE-YUPRTTJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-L-Ribulofuranose (CAS 130271-85-1): A Critical L-Ketopentose Intermediate for Stereoselective Nucleoside Synthesis


Beta-L-Ribulofuranose (CAS 130271-85-1) is the furanose cyclic form of L-ribulose, a rare L-configuration ketopentose sugar (C5H10O5) that serves as a critical chiral building block for synthesizing L-nucleoside analogs with antiviral and anticancer therapeutic potential. [1] Its L-stereochemistry is a prerequisite for accessing the L-nucleoside pharmacophore class, which includes clinically approved agents like lamivudine, telbivudine, and emtricitabine. [2]

Why Beta-L-Ribulofuranose Cannot Be Replaced by D-Ribose or D-Ribulose in L-Nucleoside Workflows


Generic substitution of Beta-L-Ribulofuranose with D-ribose, D-ribulose, or other common pentoses is structurally impossible for researchers requiring the L-configuration pharmacophore. The L-sugar stereochemistry is not a simple mirror image; it confers fundamentally different substrate recognition by viral and cellular kinases, which is the mechanistic basis for the selective antiviral activity of L-nucleosides. [1] Using D-sugars would yield the incorrect enantiomeric series, resulting in compounds with no therapeutic relevance. Furthermore, in kinetic assays, L-ribulose exhibits a 2.8-fold higher affinity (lower Km) for key enzymes compared to its D-isomer, underscoring that even structurally similar ketopentoses are not functionally interchangeable. [2]

Quantitative Differentiation of Beta-L-Ribulofuranose: Evidence-Based Selection Criteria


Kinetic Affinity Advantage: L-Ribulose Shows 2.8-Fold Higher Affinity than D-Ribulose for E. coli Ribulokinase

In a direct head-to-head kinetic comparison using purified E. coli ribulokinase, L-ribulose (the open-chain form of Beta-L-Ribulofuranose) demonstrated a Km of 0.14 mM, whereas D-ribulose exhibited a significantly higher Km of 0.39 mM. [1] This quantifies a 2.8-fold difference in apparent binding affinity. The kcat values for both substrates were reported to be nearly identical, indicating that the catalytic efficiency (kcat/Km) of the enzyme is approximately 2.8-fold higher for the L-isomer. [1]

Enzymology Kinetic characterization Substrate specificity

Antiviral Potency of L-Ribulose-Derived L-FMAU: EC50 of 5.0 µM Against Hepatitis B Virus

The L-nucleoside analog L-FMAU, synthesized directly from L-ribose/L-ribulose derivatives, exhibited potent in vitro antiviral activity against hepatitis B virus (HBV) with an EC50 value of 5.0 µM in H1 cells. [1] This activity profile is exclusive to the L-configuration; the corresponding D-enantiomer does not exhibit comparable anti-HBV activity due to differential phosphorylation by cellular kinases. [1] The study further demonstrated that L-FMAU is not incorporated into mitochondrial DNA, indicating a favorable selectivity profile. [1]

Antiviral Hepatitis B Nucleoside analog

Scalable Chemical Synthesis of L-Ribulose: 64% Isolated Yield from Inexpensive L-Arabinose

A practical chemical synthesis of L-ribulose from L-arabinose using sodium aluminate as a base catalyst achieved an isolated yield of 64%. [1] This represents a significant improvement over previous chemical methods for D-ribulose, which reported yields of only ~20% and required lengthy purification procedures with substantial starting material recovery. [1] The method enables gram-scale production and circumvents the need for specialized L-arabinose isomerase enzymes. [1]

Synthetic methodology Process chemistry Carbohydrate chemistry

Peracylated Beta-L-Ribofuranose Derivatives: Established 30-45% Overall Yield from D-Ribose

A six-step synthetic route for producing peracylated derivatives of Beta-L-ribofuranose from the abundant starting material D-ribose has been validated with overall yields ranging from 30-45%. This protocol specifically yields the Beta-anomer of L-ribofuranose, which is the required configuration for subsequent stereoselective nucleoside coupling reactions. The method has been demonstrated to successfully produce key intermediates such as 1-(Beta-L-ribofuranosyl)thymine and cytosine, which are precursors to therapeutically relevant L-nucleosides like Beta-L-ddC and Beta-L-3'dC.

Nucleoside synthesis Carbohydrate protection Process chemistry

One-Step Quantitative Synthesis: Beta-L-Ribulofuranose Under Adapted Vilsmeier Conditions

A one-step protocol using adapted Vilsmeier conditions has been reported for the synthesis of Beta-L-Ribulofuranose in quantitative yield. [1] The product was rigorously characterized by 1H-, 2H-, and 13C-NMR spectroscopy, as well as IR and Raman spectroscopy, with detailed spectral data provided. [1] While a direct comparator is not provided, the quantitative yield represents a benchmark in efficiency compared to multi-step synthetic approaches.

Synthetic methodology Carbohydrate chemistry Quantitative yield

Primary Research and Industrial Applications for Beta-L-Ribulofuranose (CAS 130271-85-1)


Stereoselective Synthesis of L-Nucleoside Antiviral Candidates

Beta-L-Ribulofuranose serves as the chiral L-sugar building block for constructing L-nucleoside analogs targeting viral polymerases. Its L-configuration is essential for generating compounds like L-FMAU, which exhibits potent anti-HBV activity (EC50 5.0 µM) [4], and for accessing the broader L-nucleoside pharmacophore class validated by FDA-approved agents such as lamivudine and telbivudine. [5]

Enzymatic and Metabolic Engineering Studies Requiring L-Ketopentose Substrates

For researchers studying pentose metabolism or engineering biocatalytic pathways, Beta-L-Ribulofuranose provides a well-characterized L-ketopentose substrate. Its 2.8-fold higher affinity (Km 0.14 mM) for E. coli ribulokinase compared to D-ribulose (Km 0.39 mM) makes it the preferred substrate for optimizing enzyme kinetics and developing high-efficiency bioconversion processes. [4]

Scalable Chemical Synthesis of Rare L-Sugars for Process Development

Beta-L-Ribulofuranose and its derivatives can be produced via validated, high-yielding synthetic routes, including a 64% yield from L-arabinose [4] and quantitative yield using adapted Vilsmeier conditions [5]. These established protocols provide a reliable foundation for scaling up the production of this rare L-sugar, enabling its use in larger medicinal chemistry and process chemistry campaigns.

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